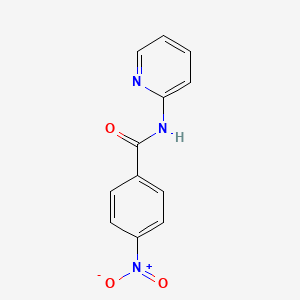

Benzamide, 4-nitro-N-2-pyridinyl-

Descripción general

Descripción

“Benzamide, 4-nitro-N-2-pyridinyl-” is a chemical compound with the linear formula C12H9N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

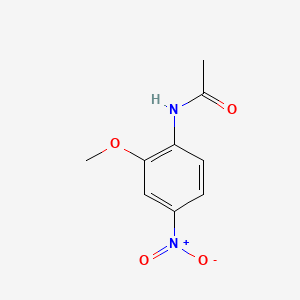

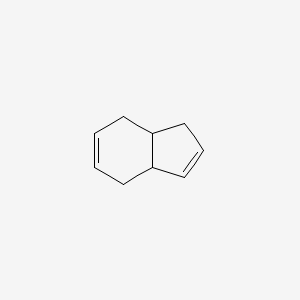

Molecular Structure Analysis

The molecular structure of “Benzamide, 4-nitro-N-2-pyridinyl-” can be represented by the SMILES stringO=C (NC1=NC=CC=C1)C2=CC=C ( [N+] ( [O-])=O)C=C2 . This indicates that the compound contains a benzamide group with a nitro group attached to the benzene ring and a pyridinyl group attached to the amide nitrogen .

Aplicaciones Científicas De Investigación

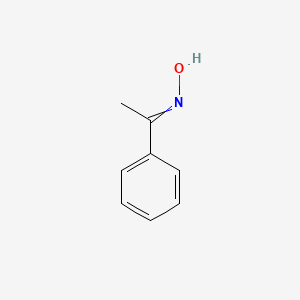

Photochromic Applications and Photon-Based Electronics

Benzamide, 4-nitro-N-2-pyridinyl-, and related compounds exhibit photochromic activity, where their structural and spectroscopic properties change in response to light. This behavior is particularly observed in ortho-nitrobenzylpyridines. The intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by the ortho-nitro group, is a widely accepted mechanism for their photochromic activity, especially in the solid state. At low temperatures, a different mechanism involving radical species may be active. These compounds are considered convenient models for studying the photoreactions of nitro-based caged compounds and show potential for applications in photon-based electronics due to their favorable properties such as small structural changes during photoreactions and inherent polystability (Naumov, 2006).

Chemical and Biological Properties

Further research into compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine has revealed a variety of chemical and biological properties. These include their preparation procedures, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The exploration of these compounds sheds light on potential areas of interest for future investigations, including unknown analogues that might exhibit promising properties (Boča, Jameson, & Linert, 2011).

Environmental and Biocatalytic Applications

Additionally, nitrile compounds, which are widely used and manufactured by the chemical industry, are known to be highly toxic. Some microbes, such as Rhodococcus pyridinivorans, can hydrolyze nitrile compounds involving nitrile-hydrolysing enzymes. This ability highlights the potential use of these enzymes as biocatalysts to produce important pharmaceutical compounds and synthetic chemicals with high economic values, emphasizing their significant role in environmental protection by eliminating toxic compounds (Sulistinah & Riffiani, 2018).

Safety And Hazards

Direcciones Futuras

“Benzamide, 4-nitro-N-2-pyridinyl-” is currently available for research use . Its future directions may depend on the results of ongoing research and its potential applications in various fields.

Relevant Papers There are several papers related to “Benzamide, 4-nitro-N-2-pyridinyl-” and its related compounds . These papers could provide more detailed information about the compound and its properties.

Propiedades

IUPAC Name |

4-nitro-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-12(14-11-3-1-2-8-13-11)9-4-6-10(7-5-9)15(17)18/h1-8H,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVXMFINZFSSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225940 | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-nitro-N-2-pyridinyl- | |

CAS RN |

7498-40-0 | |

| Record name | 4-Nitro-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7498-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007498400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7498-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-nitro-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)